2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
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Overview
Description
2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo7annulen-5-one is a complex organic compound with a unique structure that combines elements of benzoxazepine and benzoannulene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo7annulen-5-one involves multiple steps, typically starting with the preparation of the benzoxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo7
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may serve as a precursor for the production of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: These compounds share the benzoxazepine core and may have similar biological activities.
Benzoannulenes: These compounds have a similar ring structure and may exhibit comparable chemical reactivity.
Uniqueness
What sets 2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo7annulen-5-one apart is its combination of both benzoxazepine and benzoannulene moieties, which may confer unique properties not found in other compounds. This dual structure could enhance its versatility and effectiveness in various applications.
Properties
IUPAC Name |
2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-17-7-5-16-13-22(9-10-26-20(16)12-17)21(25)15-6-8-18-14(11-15)3-1-2-4-19(18)24/h5-8,11-12,23H,1-4,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMHTNKTYWHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)N3CCOC4=C(C3)C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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